molecular formula C27H31N5O3S B2857806 N-butyl-2-(5-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1022129-50-5

N-butyl-2-(5-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No. B2857806
CAS RN: 1022129-50-5
M. Wt: 505.64
InChI Key: OTVDXYKSERNVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups, including an imidazole ring and a quinazolinone ring, which are common structures in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole and quinazolinone rings, and the introduction of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes an imidazole ring and a quinazolinone ring. These structures are common in many biologically active compounds and pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Compounds with similar structures to this one are often crystalline solids at room temperature, and many are soluble in polar solvents .

Scientific Research Applications

Anticancer Activity

Imidazole and thiazole derivatives, which are part of the compound’s structure, have been documented to exhibit anticancer properties . The compound could potentially be investigated for its efficacy in inhibiting the growth of cancer cells, given the promising results of similar structures in the treatment of various cancer types.

Antibacterial and Antimicrobial Properties

Compounds containing imidazole rings are known to possess antibacterial and antimicrobial activities . Research into this application could lead to the development of new antibiotics or antimicrobial agents, especially in the face of increasing antibiotic resistance.

Anti-inflammatory Uses

Imidazole derivatives are also associated with anti-inflammatory effects . The compound could be explored for its potential to reduce inflammation, which is a common symptom in a variety of diseases, including autoimmune disorders.

Antiviral Applications

The thiazole component of the compound has been linked to antiviral activities . This suggests that the compound could be studied for its potential use in treating viral infections, possibly offering a new avenue for antiviral drug development.

Neuroprotective Effects

Given the neuroprotective properties observed in some imidazole and thiazole derivatives, there is a possibility that this compound could offer benefits in the treatment or prevention of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with in the body. Compounds with imidazole and quinazolinone rings are often involved in interactions with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would likely involve further studies to determine its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

N-butyl-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3S/c1-4-5-14-28-23(33)15-22-26(35)32-25(30-22)20-8-6-7-9-21(20)31-27(32)36-16-24(34)29-19-12-10-18(11-13-19)17(2)3/h6-13,17,22H,4-5,14-16H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVDXYKSERNVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.